2-(1-Hydroxycyclohexyl)benzonitrile
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Overview
Description
2-(1-Hydroxycyclohexyl)benzonitrile is an organic compound with the molecular formula C13H15NO It is a derivative of benzonitrile, featuring a hydroxycyclohexyl group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Hydroxycyclohexyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with cyclohexanol under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(1-Hydroxycyclohexyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The benzene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or hydrogen gas with a metal catalyst can be employed.
Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.
Major Products Formed:
Oxidation: 2-(1-Oxocyclohexyl)benzonitrile.
Reduction: 2-(1-Hydroxycyclohexyl)benzylamine.
Substitution: Various substituted benzonitriles depending on the reagents used.
Scientific Research Applications
2-(1-Hydroxycyclohexyl)benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-Hydroxycyclohexyl)benzonitrile involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. These interactions can affect enzyme activity and cellular processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
Benzonitrile: Lacks the hydroxycyclohexyl group, making it less versatile in certain reactions.
2-(1-Hydroxyethyl)benzonitrile: Features a smaller hydroxyalkyl group, leading to different chemical properties.
2-(1-Hydroxypropyl)benzonitrile: Similar structure but with a longer hydroxyalkyl chain.
Uniqueness: 2-(1-Hydroxycyclohexyl)benzonitrile is unique due to the presence of the hydroxycyclohexyl group, which imparts distinct chemical reactivity and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C13H15NO |
---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
2-(1-hydroxycyclohexyl)benzonitrile |
InChI |
InChI=1S/C13H15NO/c14-10-11-6-2-3-7-12(11)13(15)8-4-1-5-9-13/h2-3,6-7,15H,1,4-5,8-9H2 |
InChI Key |
REHAHEDIWHCDJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(C2=CC=CC=C2C#N)O |
Origin of Product |
United States |
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